
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the specific reactions involving “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” are not well-documented . More research is needed to determine these properties.Wissenschaftliche Forschungsanwendungen
Buffer Interactions and Solubility Studies
Research on related buffers such as Tris(hydroxymethyl)aminomethane and its derivatives has provided insights into the solubilities and transfer free energies of these compounds from water to aqueous ethanol solutions. Such studies are crucial for pH control in physiological regions, highlighting the significance of understanding solubility and interaction behaviors for scientific applications (Taha & Lee, 2010).
Crystal Structure Analysis
The crystal structure analysis of N-methylmethanesulfonamide at low temperatures offers insights into the conformation and structural aspects of methanesulfonamide derivatives. This type of research is fundamental for the development of new compounds with potential scientific and industrial applications (Higgs et al., 2002).
Synthetic Organic Chemistry
The synthesis of various vinylsulfones and vinylsulfonamides, which include methanesulfonamide derivatives, has shown a wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their active roles in different chemical reactions, demonstrating the versatility of sulfonamide derivatives in scientific research (2020).
Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide compounds and their metal complexes have revealed antibacterial activities against both gram-positive and gram-negative bacteria. This research underlines the potential of sulfonamide derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Electrolyte Development for Rechargeable Batteries
Research into new sulfone electrolytes, including those with cycloalkyl groups, has explored their use as solvents for rechargeable lithium batteries. This work contributes to the development of battery technologies by identifying solvents with high electrochemical windows and suitable conductivities (Sun & Angell, 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, the potential applications of this compound in various industries such as pharmaceutical and food industries could be explored .
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSISBNWKGGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
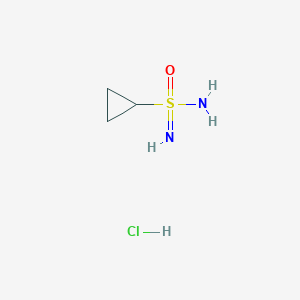
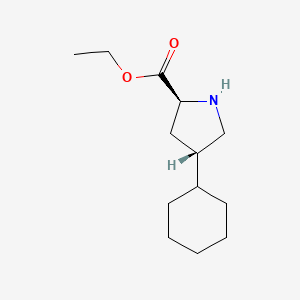

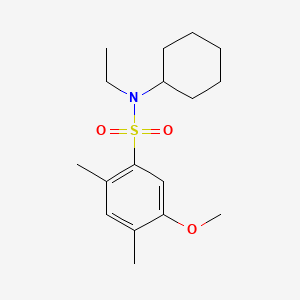
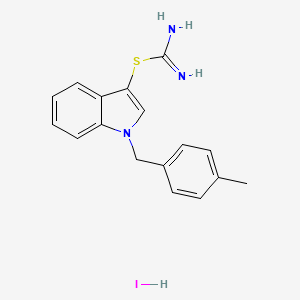

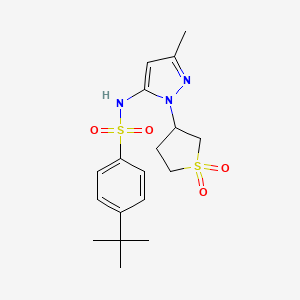

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
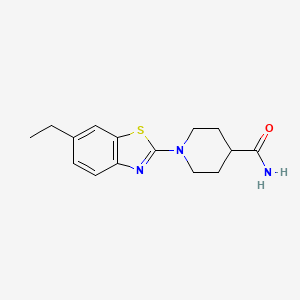

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)